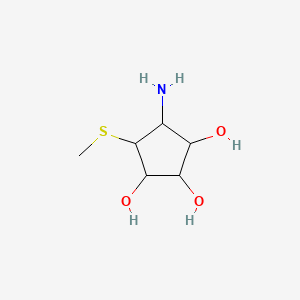
1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride,(1R,2R,3R,4S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un potente inhibidor utilizado para estudiar e inhibir la actividad de las glucosiltransferasas, que desempeñan un papel fundamental en la biosíntesis de glucanos y la metástasis de las células cancerosas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,2,3-Ciclopentanetriol, 4-amino-5-(metiltio)-, clorhidrato implica varios pasos. El compuesto se sintetiza típicamente a partir de derivados de ciclopentano a través de una serie de reacciones químicas, incluyendo la hidroxilación, la aminación y la metiltiolación. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso incluye medidas de control de calidad rigurosas para garantizar la consistencia y la confiabilidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1,2,3-Ciclopentanetriol, 4-amino-5-(metiltio)-, clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los grupos amino y metiltio se pueden sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo involucran temperaturas controladas y niveles de pH para garantizar la vía de reacción deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de ciclopentano funcionalizados.
Aplicaciones Científicas De Investigación
1,2,3-Ciclopentanetriol, 4-amino-5-(metiltio)-, clorhidrato se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Sus aplicaciones principales incluyen:
Química: Estudiar los mecanismos de la glicosilación y desarrollar terapias dirigidas para enfermedades asociadas con el procesamiento anormal de glucanos.
Biología: Investigar el papel de las glucosiltransferasas en los procesos celulares y la progresión de la enfermedad.
Medicina: Desarrollo de inhibidores para la metástasis del cáncer y otras enfermedades que involucran la biosíntesis de glucanos.
Industria: Se utiliza en la producción de productos químicos y farmacéuticos especializados.
Mecanismo De Acción
El compuesto ejerce sus efectos inhibiendo la actividad de las glucosiltransferasas, enzimas responsables de la biosíntesis de glucanos. Al bloquear estas enzimas, el compuesto interrumpe el proceso de glicosilación, que es crucial para la metástasis de las células cancerosas. Esta inhibición puede conducir a una reducción de la proliferación y la metástasis de las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
1,2,3-Ciclopentanetriol, 4-amino-5-metil-: Un compuesto similar con ligeras diferencias estructurales.
Mannostatina A: La forma de base libre de la sal de clorhidrato.
Singularidad
1,2,3-Ciclopentanetriol, 4-amino-5-(metiltio)-, clorhidrato es único debido a sus potentes efectos inhibitorios sobre las glucosiltransferasas y su aplicación específica en el estudio de la biosíntesis de glucanos y la metástasis del cáncer.
Propiedades
IUPAC Name |
4-amino-5-methylsulfanylcyclopentane-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFGONIVNXZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C1O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

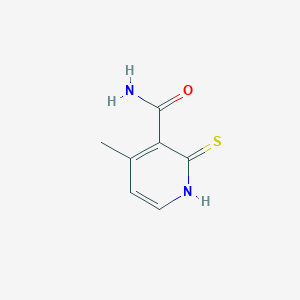
![(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B12288197.png)
![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)

![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
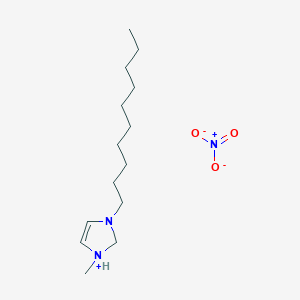
![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
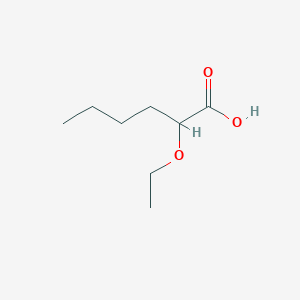
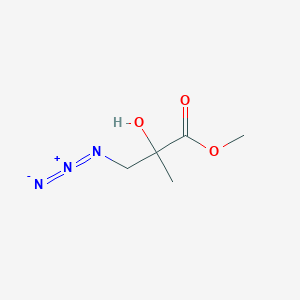
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)

![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)
